molecular formula C19H19FN4O2S B2834923 4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775524-36-1

4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2834923
CAS No.: 1775524-36-1
M. Wt: 386.45
InChI Key: YBSXDKMAWNLWCG-UHFFFAOYSA-N
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Description

4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1775524-36-1 ) is a chemical compound with the molecular formula C19H19FN4O2S and a molecular weight of 386.4 g/mol . Its structure is a complex hybrid, integrating a 1,2,4-triazol-3-one ring system linked to a piperidine subunit that is functionalized with a 3-thienylcarbonyl group . This molecular architecture suggests potential as a valuable scaffold in medicinal chemistry and drug discovery research, particularly for the exploration of interactions with biological targets involving heterocyclic recognition. The precise mechanism of action, biological activity, and specific research applications for this compound are not fully characterized in the available scientific literature, presenting an opportunity for investigative research. Researchers are encouraged to utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a tool compound in biochemical screening assays. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c20-16-3-1-13(2-4-16)11-24-17(21-22-19(24)26)14-5-8-23(9-6-14)18(25)15-7-10-27-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSXDKMAWNLWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolone Core: The triazolone core can be synthesized through the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the triazolone intermediate.

    Attachment of the Thienylcarbonyl Group: The thienylcarbonyl group can be attached through acylation reactions, using thienylcarbonyl chloride in the presence of a base.

    Incorporation of the Piperidinyl Group: The piperidinyl group can be introduced through reductive amination or other suitable methods, depending on the specific synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution, and electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. In vitro tests demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways by inhibiting certain cytokines involved in inflammatory responses. This makes it a candidate for further development in treating inflammatory diseases such as rheumatoid arthritis .

Cancer Research

In cancer research, triazole derivatives are being explored for their ability to inhibit tumor growth. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . This offers promising avenues for future cancer therapies.

Pesticidal Properties

The structural characteristics of this compound suggest potential use as a pesticide. Studies have shown that similar triazole compounds can act as fungicides, inhibiting fungal pathogens that affect crops. The efficacy of this compound against specific agricultural pests is currently under investigation, with preliminary results indicating effective pest control capabilities .

Growth Regulation

In addition to pest control, there is emerging research into the use of this compound as a plant growth regulator. It may enhance growth rates and yield in certain crops by influencing hormonal pathways involved in plant development . This application could lead to increased agricultural productivity.

Polymer Development

The unique chemical structure of 4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one suggests potential applications in polymer science. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties. Research is ongoing to determine the optimal conditions for polymerization and the resulting material characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound involved testing against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, showcasing its potential as an alternative to existing antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, the compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its utility in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Piperidine Ring

Thienylcarbonyl vs. Furoyl Substituents
  • BL19962 : 4-(4-fluorobenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1775311-16-4) differs by a methyl-substituted thienyl group, reducing steric bulk compared to the unsubstituted 3-thienyl in the target compound. Molecular weight: 400.47 g/mol .
  • BL19957 : Incorporates a 5-bromo-2-furoyl group (CAS 1775547-65-3), replacing thiophene with a brominated furan. The bromine increases molecular weight (449.27 g/mol) and may alter binding through halogen interactions .
Aromatic vs. Aliphatic Carbonyl Groups
  • GSK2194069 : Features a benzofuranyl-phenyl group and cyclopropanecarbonyl-pyrrolidine (Molecular weight: ~440 g/mol). This compound inhibits β-ketoacyl-ACP reductase, a key enzyme in fatty acid synthesis, suggesting the target compound’s thienyl group may offer similar enzyme affinity but with improved solubility .

Triazolone Core Modifications

Fluorobenzyl vs. Methoxybenzyl Groups
Thiol vs. Ketone Functional Groups
  • PRR846 : 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one lacks the piperidine-thienyl substituent but retains anticonvulsant activity, highlighting the importance of the triazolone core in bioactivity .

Pharmacological and Physicochemical Properties

Enzyme Inhibition Profiles

  • Target Compound : Predicted to inhibit β-ketoacyl-ACP reductase (like GSK2194069 and TVB-2640) due to structural similarities. The thienylcarbonyl group may enhance binding to hydrophobic enzyme pockets .
  • BL19959 : 4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl] variant (CAS 1775379-13-9) has a molecular weight of 410.44 g/mol and LogP ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Data Tables

Table 1. Key Analogues and Properties

Compound Name Substituents (Piperidine) Molecular Weight (g/mol) Key Activity/Notes Reference
Target Compound 3-Thienylcarbonyl ~428 (estimated) Predicted FAS inhibition -
BL19962 5-Methyl-2-thienylcarbonyl 400.47 Improved solubility
GSK2194069 Cyclopropanecarbonyl ~440 β-ketoacyl-ACP reductase inhibitor
5-[1-(2,6-Difluorobenzoyl)-4-piperidyl]... 2,6-Difluorobenzoyl ~417 Enhanced metabolic stability

Biological Activity

4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1775559-15-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H19FN4O2SC_{19}H_{19}FN_{4}O_{2}S with a molecular weight of 386.45 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H19FN4O2S
Molecular Weight386.45 g/mol
CAS Number1775559-15-3

Antimicrobial and Antifungal Properties

Recent studies have indicated that derivatives of the triazole class exhibit significant antimicrobial and antifungal activities. For instance, compounds structurally related to this compound have shown inhibitory effects against Agaricus bisporus tyrosinase (AbTYR), suggesting potential applications in treating fungal infections .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it exerts significant antiproliferative effects on B16F10 melanoma cells without inducing cytotoxicity at therapeutic concentrations. The mechanism appears to involve the inhibition of key enzymes involved in melanogenesis and tumor growth .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that similar triazole derivatives can modulate neurotransmitter levels and exhibit protective effects against oxidative stress in neuronal models. For example, studies have shown that related compounds improve behavioral outcomes in seizure models by modulating neurochemical profiles .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor of tyrosinase, an enzyme critical in melanin synthesis. This inhibition can lead to reduced pigmentation in melanoma cells.
  • Neurotransmitter Modulation : It influences levels of neurotransmitters such as serotonin and dopamine, which may contribute to its neuroprotective effects.
  • Antioxidant Activity : The compound exhibits scavenging properties against reactive oxygen species (ROS), which are implicated in neurodegenerative diseases.

Study on Tyrosinase Inhibition

A study evaluated the inhibitory effects of various derivatives on AbTYR activity. The results showed that the compound significantly reduced enzyme activity with an IC50 value indicative of high potency compared to other tested analogs .

Neurochemical Profiling in Seizure Models

In a zebrafish model induced with pentylenetetrazole (PTZ), related compounds demonstrated significant neuroprotective effects by altering neurotransmitter levels and reducing oxidative stress markers. This suggests a promising avenue for further research into the anti-seizure potential of triazole derivatives .

Q & A

Basic: What are the critical steps for synthesizing this compound with high yield and purity?

Methodological Answer:
The synthesis involves:

  • Piperidine Derivative Preparation : Start with a piperidine intermediate, such as 1-(3-thienylcarbonyl)piperidin-4-yl, synthesized via nucleophilic substitution or acylation .
  • Triazolone Core Formation : Use cyclocondensation of thiosemicarbazides with carbonyl compounds under reflux conditions. Common solvents include ethanol or dimethylformamide (DMF), with catalysts like cesium carbonate to enhance coupling efficiency .
  • Fluorobenzyl Group Introduction : Perform N-alkylation using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃) .
    Key Parameters :
  • Temperature control (60–80°C) and reaction time (12–24 hours) to minimize side products .
  • Monitor progress via TLC or HPLC, with final purification via column chromatography or recrystallization from THF/ethanol .

Advanced: How can structural modifications influence this compound’s bioactivity?

Methodological Answer:

  • Substitution Pattern Analysis : Replace the 4-fluorobenzyl group with other arylalkyl groups (e.g., 4-chlorobenzyl) to assess changes in binding affinity to targets like kinases or GPCRs .
  • Piperidine Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the piperidine moiety to evaluate effects on metabolic stability .
  • Thienylcarbonyl Replacement : Swap the 3-thienylcarbonyl group with other heteroaromatic acyl groups (e.g., furan-2-carbonyl) to study SAR in antimicrobial assays .
    Validation : Use molecular docking to predict binding modes and validate with in vitro enzyme inhibition assays .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 5.2–5.4 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ~463.5 Da) .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to achieve ≥95% purity .
    • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Purity Verification : Re-test the compound using standardized HPLC protocols to rule out batch-to-batch variability .
  • Assay Optimization :
    • Control for solvent effects (e.g., DMSO vs. saline) in cell-based assays .
    • Use isogenic cell lines to minimize genetic variability in cytotoxicity studies .
  • Structural Reanalysis : Compare X-ray crystallography or computational models (e.g., DFT) to confirm stereochemical consistency .

Basic: What are common synthetic intermediates for this compound?

Methodological Answer:

  • Intermediate 1 : 1-(3-Thienylcarbonyl)piperidin-4-amine, synthesized via acylation of piperidin-4-amine with 3-thiophenecarbonyl chloride .
  • Intermediate 2 : 4-(4-Fluorobenzyl)-3-thiosemicarbazide, prepared by reacting hydrazine derivatives with 4-fluorobenzyl isothiocyanate .
  • Key Coupling Step : Combine intermediates via a Pd-catalyzed Suzuki-Miyaura reaction for triazolone ring closure .

Advanced: How can computational methods predict this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use software like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Metabolic Stability : Perform in silico metabolism simulations (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .
  • Toxicity Profiling : Apply QSAR models to predict hepatotoxicity (e.g., Derek Nexus) .

Basic: What solvents and catalysts optimize the final coupling step?

Methodological Answer:

  • Solvents : Ethanol (for polar intermediates) or DMF (for high-temperature reactions) .
  • Catalysts : Cesium carbonate for deprotonation in N-alkylation; Pd(PPh₃)₄ for cross-coupling reactions .
  • Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

Advanced: How does the fluorobenzyl group enhance target binding compared to non-fluorinated analogs?

Methodological Answer:

  • Electrostatic Effects : Fluorine’s electronegativity increases hydrogen-bonding potential with residues like Ser/Thr in kinases .
  • Lipophilicity : The 4-fluorobenzyl group improves membrane permeability (logP ~2.8 vs. ~2.2 for benzyl analogs) .
  • Validation : Compare IC₅₀ values in enzyme assays (e.g., fluorinated analog IC₅₀ = 12 nM vs. 45 nM for non-fluorinated) .

Basic: What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Hydrolysis Risk : Avoid aqueous buffers; lyophilize and store under inert gas (e.g., argon) .
  • Purity Recheck : Periodically validate stability via HPLC (retention time ~8.2 min) .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets .
  • CRISPR Knockout Models : Validate specificity by testing in CRISPR-edited cells lacking the target protein .
  • Omics Integration : Combine transcriptomics and proteomics to identify off-target effects .

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